Cas no 120030-04-8 (Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)-)

Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)- structure
120030-04-8 structure
Nome del prodotto:Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)-
Numero CAS:120030-04-8
MF:C20H26O5
MW:346.417446613312
CID:154128
PubChem ID:189720

Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)-
    • 120030-04-8
    • Furo(3',4':5,6)naphth(1,2-d)oxepin-6-carboxylic acid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-, (3bR,5aR,6R,10aR,10bR)-
    • Methyl 3b,10a-dimethyl-9-oxo-3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydrofuro[3',4':5,6]naphtho[1,2-d]oxepine-6-carboxylate
    • DTXSID30923197
    • Spongialactone A
    • Inchi: InChI=1S/C20H26O5/c1-19-7-6-14-13(18(22)23-3)10-25-17(21)8-20(14,2)16(19)5-4-12-9-24-11-15(12)19/h9,11,13-14,16H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m0/s1
    • Chiave InChI: VWIFIUPWQJJENE-XIPNHXGNSA-N
    • Sorrisi: COC([C@H]1COC(=O)C[C@]2([C@H]3CCC4=COC=C4[C@]3(C)CC[C@H]12)C)=O

Proprietà calcolate

  • Massa esatta: 346.17808
  • Massa monoisotopica: 346.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 574
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 65.7Ų
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.172
  • Punto di ebollizione: 471.9°Cat760mmHg
  • Punto di infiammabilità: 239.2°C
  • Indice di rifrazione: 1.523
  • PSA: 65.74

Furo[3',4':5,6]naphth[1,2-d]oxepin-6-carboxylicacid, 3b,4,5,5a,6,7,9,10,10a,10b,11,12-dodecahydro-3b,6,10a-trimethyl-9-oxo-,(3bR,5aR,6R,10aR,10bR)- Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd